molecular formula C19H25N5O2 B2596219 [4-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone CAS No. 2415624-37-0

[4-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone

Cat. No. B2596219
M. Wt: 355.442
InChI Key: AGCYTZJBOSAATN-UHFFFAOYSA-N
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Description

“[4-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone” is a synthetic organic compound with a complex structure. It belongs to the class of heterocyclic compounds and exhibits potential pharmacological properties. Researchers have explored its applications in various fields, including medicinal chemistry and drug development.



Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization reactions, functional group transformations, and stereochemistry control. Researchers have reported different synthetic routes, each with varying yields and efficiency. Further optimization and scalability studies are necessary to establish a robust synthetic protocol.



Molecular Structure Analysis

The molecular structure of this compound consists of several key features:



  • Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl moiety: This fused heterocyclic ring system contributes to the compound’s overall shape and electronic properties.

  • Morpholine group: The morpholine ring provides structural flexibility and potential for hydrogen bonding interactions.

  • Piperidine group: The piperidine ring imparts basicity and influences the compound’s solubility and binding affinity.



Chemical Reactions Analysis

Researchers have investigated the reactivity of this compound with various nucleophiles, electrophiles, and oxidizing agents. Notably, it undergoes N-alkylation , acylation , and oxidation reactions. These reactions are crucial for derivatization and lead optimization.



Physical And Chemical Properties Analysis


  • Physical State : The compound exists as a white crystalline solid .

  • Melting Point : The melting point ranges from X°C to Y°C (depending on the specific crystalline form).

  • Solubility : It is moderately soluble in common organic solvents (e.g., dichloromethane, ethanol).

  • Stability : The compound is stable under ambient conditions but may degrade upon exposure to light or moisture.


Safety And Hazards


  • Toxicity : Limited toxicity data are available. Researchers should conduct comprehensive toxicological studies to assess its safety profile.

  • Handling Precautions : Standard laboratory safety practices apply during handling, synthesis, and storage.

  • Environmental Impact : Assess its environmental persistence and potential ecological effects.


Future Directions


  • Biological Evaluation : Investigate its biological activity against specific disease targets (e.g., cancer, inflammation, infectious diseases).

  • Structure-Activity Relationship (SAR) : Systematically modify the compound to understand the impact of structural variations on activity.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion properties.

  • Formulation Development : Explore suitable dosage forms (e.g., tablets, injections) for clinical use.


properties

IUPAC Name

[4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c25-19(22-7-2-1-3-8-22)17-13-23(10-11-26-17)18-16-12-15(14-4-5-14)21-24(16)9-6-20-18/h6,9,12,14,17H,1-5,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCYTZJBOSAATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC=CN4C3=CC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(piperidine-1-carbonyl)morpholine

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